

5-Bromothiophene-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 5-Bromothiophene-3-carboxylic acid

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An In-depth Technical Guide to **5-Bromothiophene-3-carboxylic acid**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with **5-Bromothiophene-3-carboxylic acid**. We will delve into its fundamental properties, synthetic routes, chemical reactivity, and key applications, providing field-proven insights to empower your research and development endeavors.

Core Compound Identification and Physicochemical Properties

5-Bromothiophene-3-carboxylic acid is a bifunctional heterocyclic compound, serving as a versatile scaffold in organic synthesis. Its utility stems from the presence of two distinct reactive sites on the thiophene ring: a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation or esterification.

Molecular Structure

The structural arrangement of the bromine atom at the 5-position and the carboxylic acid at the 3-position dictates the molecule's reactivity and steric profile.

Caption: Molecular structure of **5-Bromothiophene-3-carboxylic acid**.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for easy reference. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

Property	Value	Source(s)
Molecular Weight	207.05 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₃ BrO ₂ S	[1] [2] [3]
CAS Number	100523-84-0	[1] [2] [3]
Appearance	Solid	[1] [3]
Melting Point	140-144 °C	[3]
IUPAC Name	5-bromothiophene-3-carboxylic acid	[4] [5]
SMILES	OC(=O)c1csc(Br)c1	[1] [3]
InChI Key	YCNXGPMGMAKDPM-UHFFFAOYSA-N	[1] [3] [4]

Synthesis and Manufacturing Insights

The synthesis of **5-Bromothiophene-3-carboxylic acid** is typically achieved via electrophilic aromatic substitution on the thiophene-3-carboxylic acid precursor. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Causality of the Synthetic Pathway

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and generates lower concentrations of corrosive HBr as a byproduct. The reaction is typically performed in a polar protic solvent like glacial acetic acid, which facilitates the polarization of the brominating agent. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine)

primarily to the 5-position, which is the most electron-rich and sterically accessible position on the ring.[6]

Caption: General workflow for the synthesis of **5-Bromothiophene-3-carboxylic acid**.

Experimental Protocol: Electrophilic Bromination

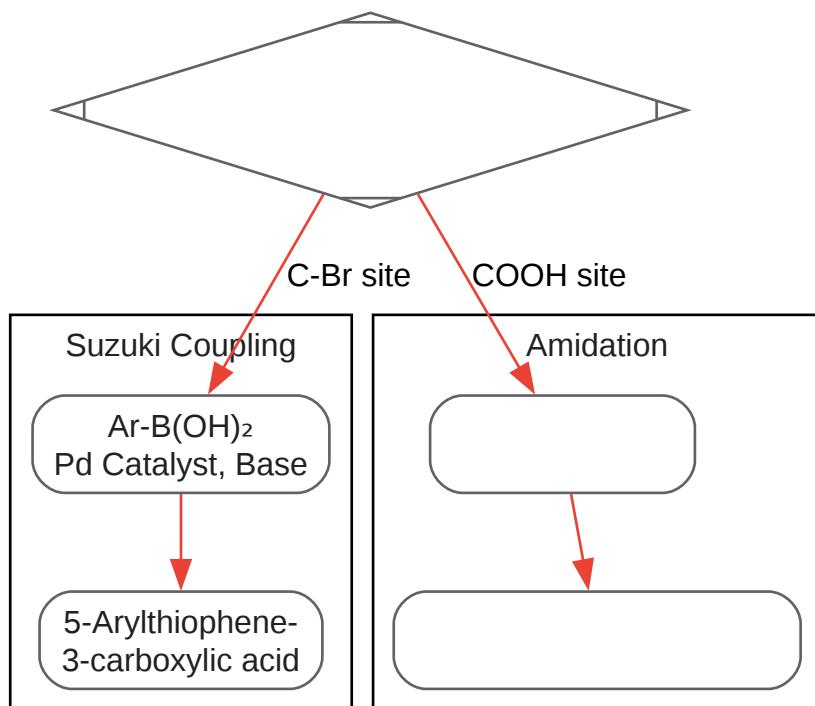
This protocol is a representative procedure based on established methods for the bromination of thiophene derivatives.[6]

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.
- **Reagent Preparation:** Separately, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in glacial acetic acid.
- **Reaction:** Slowly add the NBS solution dropwise to the stirred solution of thiophene-3-carboxylic acid at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
- **Monitoring:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, pour the reaction mixture into a beaker containing cold water (approx. 10 volumes). A solid precipitate of the crude product will form.
- **Isolation:** Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and succinimide.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure **5-Bromothiophene-3-carboxylic acid** as a crystalline solid.
- **Validation:** Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Derivatization Potential

The synthetic value of **5-Bromothiophene-3-carboxylic acid** lies in the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful building block for creating diverse molecular libraries.

- Suzuki Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed Suzuki cross-coupling reactions. This enables the formation of a new carbon-carbon bond by coupling the thiophene core with various aryl or heteroaryl boronic acids. This is a cornerstone reaction in modern drug discovery for building molecular complexity.[7][8]
- Amidation: The carboxylic acid can be readily converted to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by reaction with a primary or secondary amine.[9]
- Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) to produce ester derivatives, which can be useful for modifying solubility or serving as prodrugs.[8]



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Caption: Key derivatization pathways for **5-Bromothiophene-3-carboxylic acid**.

Applications in Research and Drug Development

The derivatives of bromothiophenecarboxylic acids are prevalent in both medicinal chemistry and materials science, highlighting the importance of this structural motif.

- Medicinal Chemistry: Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[10] The ability to easily diversify the **5-Bromothiophene-3-carboxylic acid** core via Suzuki coupling and amidation makes it an invaluable starting point for generating novel drug candidates. For instance, related thiophene derivatives have been synthesized and investigated for their potent spasmolytic (antispasmodic) effects and as antibacterial agents against extensively drug-resistant (XDR) *Salmonella Typhi*.[8][10]
- Material Science: This compound serves as a monomer or precursor in the synthesis of conductive polymers and organic electronic materials.[4] The thiophene unit is a common component in materials used for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where its electronic properties can be fine-tuned through chemical modification.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromothiophene-3-carboxylic acid** is essential to ensure personnel safety. It is classified as an irritant.

GHS Hazard Information

Hazard Class	Statement
Skin Irritation	H315: Causes skin irritation.[11]
Eye Irritation	H319: Causes serious eye irritation.[11]
Respiratory Irritation	H335: May cause respiratory irritation.[11]

Recommended Safety Protocols

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]
- Spills: In case of a spill, avoid generating dust.[11] Use dry cleanup procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[11]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for several minutes.[11] If irritation persists, seek medical attention.
 - Skin: Wash off with soap and plenty of water.[11]
 - Inhalation: Move the person to fresh air.[11]

Conclusion

5-Bromothiophene-3-carboxylic acid, with a molecular weight of 207.05 g/mol , is a high-value chemical intermediate. Its true power lies in its bifunctional nature, which provides chemists with a robust platform for creating diverse and complex molecules. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in the design of next-generation pharmaceuticals and advanced functional materials.

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